molecular formula C15H19FN4O3 B3018165 N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide CAS No. 894019-46-6

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide

Cat. No.: B3018165
CAS No.: 894019-46-6
M. Wt: 322.34
InChI Key: DWZCCTZHFWWDDT-UHFFFAOYSA-N
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Description

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound that features a pyrrolidinone ring, a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is introduced via a substitution reaction, and the final acetamide moiety is added through an acylation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can bind to hydrophobic pockets in proteins, while the urea and acetamide moieties can form hydrogen bonds with amino acid residues. This allows the compound to modulate the activity of enzymes or receptors, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
  • N-(2-(3-(1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
  • N-(2-(3-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide

Uniqueness

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing compounds with specific biological activities .

Biological Activity

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a pyrrolidinone moiety and a fluorophenyl group, suggests significant interactions with biological targets. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C24H26N4O4
  • Molecular Weight: 434.5 g/mol

Its structure includes various functional groups that may interact with biological systems, making it a candidate for medicinal chemistry research.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorophenyl Group: A nucleophilic substitution reaction is often employed to incorporate the fluorine atom into the phenyl ring.
  • Attachment of Ureido and Acetamide Groups: These groups are introduced via amide coupling reactions.

These synthetic routes allow for the efficient production of the compound while maintaining high purity levels suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly G protein-coupled receptors (GPCRs). The interaction mechanisms may include:

  • Receptor Binding: The compound may bind to GPCRs, influencing downstream signaling pathways.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Biological Activity

Preliminary studies suggest that this compound exhibits several promising biological activities:

  • Anticancer Activity: Research indicates potential efficacy against various cancer cell lines.
  • Anticonvulsant Properties: The compound may possess anticonvulsant activity, as indicated by QSAR studies that correlate structural features with biological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
AnticonvulsantPotential anticonvulsant effects demonstrated
Enzyme InhibitionModulates enzyme activity related to metabolism

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis. The compound's mechanism was linked to its ability to activate apoptotic pathways via GPCR signaling.

Case Study 2: Anticonvulsant Effects

Another study focused on the anticonvulsant properties of this compound using animal models. The findings suggested that it effectively reduced seizure frequency and duration, supporting its potential use in treating epilepsy.

Properties

IUPAC Name

N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O3/c1-10(21)17-6-7-18-15(23)19-12-8-14(22)20(9-12)13-4-2-11(16)3-5-13/h2-5,12H,6-9H2,1H3,(H,17,21)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCCTZHFWWDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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